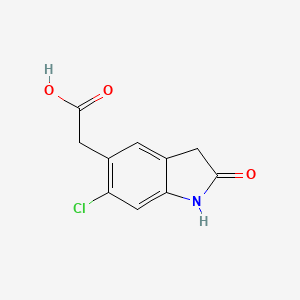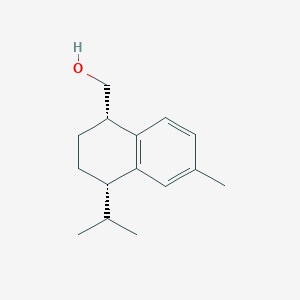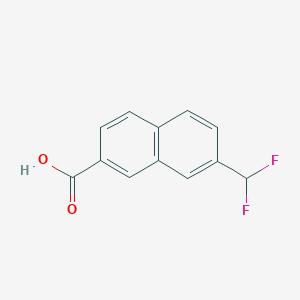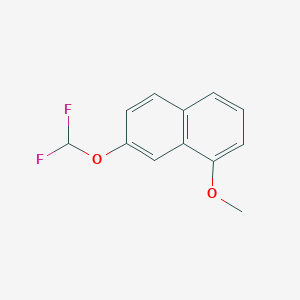
2-(3-Methoxyphenyl)indolizine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Methoxyphenyl)indolizine is a nitrogen-containing heterocyclic compound that belongs to the indolizine family
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Methoxyphenyl)indolizine can be achieved through several methods. One common approach involves the cyclization of 3-methoxyphenyl-substituted pyridines or pyrroles. The reaction typically requires the use of strong acids or bases as catalysts and elevated temperatures to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound often involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents .
Analyse Des Réactions Chimiques
Types of Reactions: 2-(3-Methoxyphenyl)indolizine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogens, alkylating agents, and other electrophiles or nucleophiles.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Halogenated, alkylated, or other substituted derivatives.
Applications De Recherche Scientifique
2-(3-Methoxyphenyl)indolizine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.
Industry: Utilized in the production of organic fluorescent molecules for material applications
Mécanisme D'action
The mechanism of action of 2-(3-Methoxyphenyl)indolizine involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity and leading to desired biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that promote therapeutic outcomes .
Comparaison Avec Des Composés Similaires
2-(3-Methoxyphenyl)indolizine can be compared with other similar compounds, such as:
Indole: A structurally related compound with a wide range of biological activities.
Indolizine: The parent compound of this compound, known for its diverse applications.
3-Methoxyphenyl derivatives: Compounds with similar substituents on the phenyl ring, offering comparable chemical properties
Propriétés
Numéro CAS |
82682-68-6 |
|---|---|
Formule moléculaire |
C15H13NO |
Poids moléculaire |
223.27 g/mol |
Nom IUPAC |
2-(3-methoxyphenyl)indolizine |
InChI |
InChI=1S/C15H13NO/c1-17-15-7-4-5-12(10-15)13-9-14-6-2-3-8-16(14)11-13/h2-11H,1H3 |
Clé InChI |
HUTSCVDKKVWBMY-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC(=C1)C2=CN3C=CC=CC3=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-([1,3]Dioxolan-2-ylmethoxy)-phenylboronic acid](/img/structure/B11883119.png)
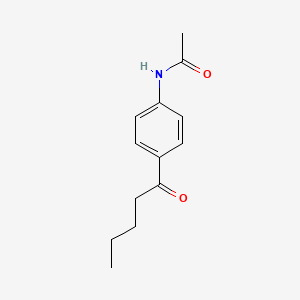
![7-Chlorofuro[2,3-c]quinolin-4(5H)-one](/img/structure/B11883131.png)



